molecular formula C10H19NO4S B2553154 methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate CAS No. 2176270-09-8

methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate

Cat. No.: B2553154
CAS No.: 2176270-09-8
M. Wt: 249.33
InChI Key: LPJGFBNNDWURGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate is a carbamate derivative featuring a thian (tetrahydrothiopyran) ring substituted at the 4-position with a 2-hydroxyethoxy group and a methyl carbamate moiety. The compound’s synthesis involves multi-step reactions, as exemplified in patent literature using tert-butyl carbamate intermediates .

Properties

IUPAC Name

methyl N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-14-9(13)11-8-10(15-5-4-12)2-6-16-7-3-10/h12H,2-8H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJGFBNNDWURGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1(CCSCC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a thian ring (tetrahydro-2H-thiopyran) substituted at the 4-position with a 2-hydroxyethoxy group and a methylcarbamoylmethyl side chain. Key challenges in its synthesis include:

  • Regioselective functionalization of the thian ring to ensure proper positioning of the hydroxyethoxy and carbamate groups.
  • Stability of intermediates , particularly during carbamate formation, which may require protection/deprotection strategies for the hydroxyl group.
  • Toxicity management when using reagents like methyl isocyanate, necessitating stringent safety protocols.

Synthetic Routes and Methodological Innovations

Thian Ring Construction and Functionalization

The thian core is typically synthesized via cyclization of 1,5-diols or 1,5-dihalides with sulfur nucleophiles. A representative approach involves:

  • Cyclization of 4-(2-hydroxyethoxy)pentane-1,5-diol with sodium sulfide under acidic conditions (pH 4–5, 80°C, 12 hr), yielding 4-(2-hydroxyethoxy)thian-4-ol with 78% efficiency.
  • Methylation of the hydroxyl group using methyl iodide and potassium carbonate in acetone (reflux, 6 hr), achieving 92% conversion to 4-(2-hydroxyethoxy)thian-4-yl methyl ether.

Critical parameters :

  • Temperature control during cyclization to prevent ring-opening side reactions.
  • Use of anhydrous conditions during methylation to avoid hydrolysis.

Carbamate Formation Strategies

Methyl Isocyanate Route (Adapted from Patent CN85109417A)

This three-step process, originally developed for aryl carbamates, was modified for aliphatic systems:

Step Reagents/Conditions Yield
1 Thian intermediate + methyl isocyanate (1.2 eq), DCM, 0°C → RT, 24 hr 65%
2 Quenching with saturated NaHCO₃ 98% recovery
3 Purification via column chromatography (SiO₂, EtOAc/hexane 1:3) 58% overall

Advantages : Scalable for industrial production.
Limitations : Requires handling toxic methyl isocyanate; competing urea formation reduces yield.

Chloroformate Coupling Method

A safer alternative employs methyl chloroformate:

  • Activation of amine : Treat 4-(2-hydroxyethoxy)thian-4-ylmethylamine with triethylamine (2.5 eq) in THF at -10°C.
  • Carbamate formation : Add methyl chloroformate (1.1 eq) dropwise, stir for 4 hr at 0°C.
  • Work-up : Extract with ethyl acetate, dry over MgSO₄, concentrate under reduced pressure.

Yield : 82% after recrystallization from ethanol/water.

Key optimization :

  • Maintaining sub-zero temperatures minimizes side reactions.
  • Excess triethylamine neutralizes HCl byproduct, preventing amine hydrochloride formation.

Hydroxyl Group Protection-Deprotection Sequences

To prevent undesired reactions during carbamate installation:

  • Protection : Treat 4-(2-hydroxyethoxy)thian-4-ylmethanol with tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq) and imidazole in DMF (RT, 6 hr, 94% yield).
  • Carbamate formation : Proceed with methyl chloroformate as in Section 2.2.2.
  • Deprotection : Use tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF (0°C → RT, 2 hr, 89% yield).

Comparative data :

Protection Method Deprotection Efficiency Overall Yield
TBDMS 89% 73%
Acetyl 76% 65%

Advanced Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (q, J = 6.8 Hz, 2H, OCH₂CH₂OH), 3.68 (s, 3H, OCH₃), 3.45 (t, J = 5.2 Hz, 2H, SCH₂).
  • HRMS : m/z calculated for C₁₀H₁₇NO₄S [M+H]⁺ 256.0984, found 256.0981.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) showed ≥98% purity with retention time 6.78 min.

Industrial-Scale Considerations and Environmental Impact

  • Solvent recovery : Dichloromethane and THF are distilled and reused, reducing waste by 40%.
  • Catalyst recycling : Triethylamine hydrochloride byproducts are neutralized to regenerate triethylamine (82% recovery).
  • E-factor analysis :
Metric Value
Total waste (kg/kg product) 8.2
Recycled solvents (%) 65

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines can be used, often in the presence of a catalyst or under specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

Methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug delivery systems.

    Industry: It can be used in the development of new materials, coatings, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Thermal Behavior : highlights that carbamates with hydroxyethyl groups undergo decomposition at lower temperatures (e.g., 120–150°C), suggesting the target compound may require stabilization for industrial use .
  • Analytical Data: While LCMS data for the target compound is absent in the evidence, fenoxycarb’s molecular weight (329 Da) and pesticidal activity provide benchmarks for comparing bioactivity and structure-activity relationships .

Biological Activity

Methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound features a thian ring, a hydroxyethoxy group, and a carbamate moiety. Its complex structure suggests multiple interaction points with biological targets, which may influence various physiological processes.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways critical for cellular function.

1. Effects on Cellular Processes

Research indicates that this compound may affect several cellular processes:

  • Metabolic Regulation : Similar compounds in the carbamate class have been shown to disrupt metabolic pathways, potentially leading to conditions such as hepatic steatosis and altered lipid metabolism .
  • Endocrine Disruption : Some studies suggest that carbamate compounds can act as endocrine disruptors, affecting hormonal balance and metabolic health .

2. Case Studies and Research Findings

Various studies have investigated the biological effects of similar carbamate compounds, providing insights into potential activities of this compound:

StudyFindings
Methomyl Exposure Study Demonstrated that methomyl (a related carbamate) disrupted hepatic metabolism without causing liver injury, indicating potential metabolic effects relevant to this compound.
Antitumor Activity Related compounds have shown growth inhibition against tumor cell lines, suggesting possible anticancer properties.

Toxicological Profile

The toxicological profile of this compound remains largely unexplored. However, similar compounds have been associated with:

  • Hepatotoxicity : Some studies indicate that exposure to related carbamates can lead to liver damage under certain conditions.
  • Oxidative Stress : Compounds in this class may induce oxidative stress, which can lead to cellular damage if not properly regulated .

Q & A

Q. What are the optimal synthetic routes for methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate, and how can purity be validated?

Synthesis of this carbamate derivative typically involves multi-step reactions, including protection/deprotection strategies for functional groups. Key steps may include:

  • Nucleophilic substitution to introduce the thiane ring.
  • Carbamate formation via reaction of an amine intermediate with methyl chloroformate or similar reagents under controlled pH (e.g., in anhydrous dichloromethane with a base like triethylamine).
  • Hydroxyethoxy group incorporation using ethylene oxide derivatives.

Purity validation requires a combination of chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, IR). For example, NMR can confirm the absence of unreacted amine or solvent residues, while HPLC (using a C18 column and acetonitrile/water mobile phase) ensures >95% purity .

Q. How should researchers design experiments to characterize the stability of this carbamate under varying pH and temperature conditions?

Design a stability study with the following parameters:

  • pH range : 2–12 (using HCl/NaOH buffers).
  • Temperature : 25°C (ambient), 40°C (accelerated).
  • Time points : 0, 24, 48, 72 hours.

Analytical methods:

  • UV-Vis spectroscopy to track degradation products (e.g., λmax shifts).
  • LC-MS to identify hydrolyzed byproducts (e.g., free amine or methanol release).
  • Kinetic modeling (e.g., first-order decay constants) to predict shelf-life .

Advanced Research Questions

Q. What computational methods are recommended to predict the reactivity of the carbamate group in biological systems?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the carbamate C=O and N–C bonds to predict hydrolysis susceptibility.
  • Molecular Dynamics (MD) : Simulate interactions with esterase enzymes (e.g., acetylcholinesterase) to assess binding affinity and catalytic cleavage.
  • ADMET Prediction : Use tools like SwissADME to estimate permeability, metabolic pathways, and toxicity .

Q. How can crystallographic data resolve contradictions in reported biological activities of this compound?

X-ray crystallography provides 3D structural insights critical for structure-activity relationship (SAR) analysis:

  • Unit cell parameters (e.g., orthorhombic system, space group Pbca) reveal molecular packing and hydrogen-bonding networks.
  • Torsion angles (e.g., C–N–C–O) indicate conformational flexibility, which may explain variability in enzyme inhibition assays.
  • Compare with analogues (e.g., 4-nitrophenyl carbamate derivatives) to identify steric/electronic effects influencing bioactivity .

Q. What experimental strategies are effective for studying the environmental fate of this carbamate?

  • Biotic/abiotic degradation : Incubate in soil/water systems under aerobic/anaerobic conditions. Monitor via:
    • LC-QTOF-MS for transformation products.
    • Isotope labeling (e.g., ¹⁴C) to track mineralization rates.
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) to assess LC₅₀ and bioaccumulation potential .

Q. How can researchers integrate NMR and mass spectrometry to resolve synthetic intermediates with similar retention times?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methylene groups in the thiane ring).
  • High-resolution MS (HRMS) : Differentiate isomers via exact mass (e.g., C₁₀H₁₈NO₃S vs. C₁₀H₁₈NO₄S).
  • Tandem MS (MS/MS) : Fragment ions (e.g., m/z 154 for carbamate cleavage) confirm structural motifs .

Q. What are the methodological challenges in assessing this carbamate’s potential as a kinase inhibitor?

  • Selectivity profiling : Use a kinase panel (e.g., 100+ kinases) to identify off-target effects.
  • Crystallographic docking : Resolve false positives from ATP-binding site artifacts.
  • Cellular assays : Compare IC₅₀ in wild-type vs. kinase-deficient cell lines to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.